molecular formula C15H13N5O3 B11702275 2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11702275
M. Wt: 311.30 g/mol
InChI Key: WYAYUHVZEBSFOK-LZYBPNLTSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a hydrazide group, and a dihydroxyphenyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring and hydrazide group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13N5O3/c21-11-6-5-10(14(22)7-11)8-16-18-15(23)9-20-13-4-2-1-3-12(13)17-19-20/h1-8,21-22H,9H2,(H,18,23)/b16-8+

InChI Key

WYAYUHVZEBSFOK-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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